molecular formula C14H19NO3 B13111667 tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate

Cat. No.: B13111667
M. Wt: 249.30 g/mol
InChI Key: DLWRRDJYEAGSTP-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoline derivatives .

Scientific Research Applications

tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indoline derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 5-(hydroxymethyl)indoline-1-carboxylate include:

The uniqueness of this compound lies in its hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8,16H,6-7,9H2,1-3H3

InChI Key

DLWRRDJYEAGSTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CO

Origin of Product

United States

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